Relative In Vitro Cytotoxicity: Isoscabertopin vs. Scabertopin, Deoxyelephantopin & Isodeoxyelephantopin
In a direct comparative study evaluating four sesquiterpene lactones from E. scaber using MTT assays on three human cancer cell lines, isoscabertopin (ES-3) was the only compound to exhibit a 'relatively weak' inhibitory effect, in stark contrast to the 'significant, concentration-dependent' effects of ES-2, ES-4, and ES-5 [1]. This qualitative assessment is based on quantitative viability measurements, positioning isoscabertopin as a less potent control or a reference for SAR studies focused on C-2 stereochemistry, rather than a lead candidate for direct therapeutic development.
| Evidence Dimension | In vitro antitumor efficacy across three cell lines (SMMC-7721, HeLa, Caco-2) |
|---|---|
| Target Compound Data | Growth inhibition effect described as 'relatively weak' across all three cell lines tested at concentrations up to 100 µM [1] |
| Comparator Or Baseline | Scabertopin (ES-2), Deoxyelephantopin (ES-4), Isodeoxyelephantopin (ES-5) |
| Quantified Difference | The comparator compounds exhibited significant, concentration-dependent antitumor effects, whereas the target compound's effect was significantly weaker under identical conditions [1]. |
| Conditions | SMMC-7721 (liver cancer), HeLa (cervical cancer), and Caco-2 (colorectal cancer) cell lines; MTT assay; 48-hour treatment duration. |
Why This Matters
For procurement, this data is critical: researchers seeking potent cytotoxic agents should prioritize ES-2, ES-4, or ES-5; those investigating the role of C-2 stereochemistry in reduced activity or requiring a less potent negative control should procure isoscabertopin.
- [1] Xu, G., Liang, Q., Gong, Z., Yu, W., He, S., & Xi, L. Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L. Experimental Oncology, 2006, 28(2): 106-109. View Source
